molecular formula C23H19N3O3 B2844075 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 891123-69-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2844075
CAS No.: 891123-69-6
M. Wt: 385.423
InChI Key: VWCIYIMDAFJEJN-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a 4-phenoxybenzamide moiety at position 2. Its molecular formula is C₂₃H₂₀N₃O₃, with a molecular weight of 394.43 g/mol.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-8-9-16(2)20(14-15)22-25-26-23(29-22)24-21(27)17-10-12-19(13-11-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIYIMDAFJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also incorporate continuous flow chemistry to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form phenolic compounds.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring or the benzamide group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like bromine (Br₂) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution are employed.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Reduced oxadiazole derivatives or benzamide derivatives.

  • Substitution: Substituted phenyl or oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exhibit anticancer properties. The oxadiazole moiety is known to enhance the cytotoxicity against various cancer cell lines. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis and disrupting cellular proliferation pathways.

Case Study:
A study demonstrated that oxadiazole derivatives showed significant activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

1.2 Anti-inflammatory Properties
Compounds containing the oxadiazole structure have been explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Case Study:
In vitro studies have shown that certain oxadiazole derivatives reduced the production of nitric oxide and prostaglandins in macrophages, suggesting their potential as anti-inflammatory agents .

Agricultural Applications

2.1 Pesticide Development
this compound and its analogs are being investigated for their effectiveness as pesticides. The compound's ability to interfere with the biochemical processes in pests makes it a candidate for developing new agrochemicals.

Case Study:
Research has indicated that oxadiazole-based compounds exhibit insecticidal properties against various agricultural pests. Field trials showed a reduction in pest populations when treated with formulations containing these compounds .

Material Science Applications

3.1 Photophysical Properties
The photophysical characteristics of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
Studies on the luminescent properties of oxadiazole derivatives have shown promising results for their use in OLEDs, with high quantum efficiency and stability under operational conditions .

Chemical Synthesis

4.1 Synthetic Intermediates
This compound can serve as a synthetic intermediate in the preparation of more complex molecules due to its reactive functional groups. Its ability to undergo various chemical transformations allows for the synthesis of novel compounds with potential biological activities.

Case Study:
Synthetic routes involving this compound have been developed to create libraries of new oxadiazole derivatives for screening against biological targets .

Mechanism of Action

The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3,4-Oxadiazoles with Thiazole and Sulfanyl Linkages ()

Compounds 7c–7f () share the 1,3,4-oxadiazole core but differ in substituents:

  • Key Differences: The target compound lacks the sulfanyl (-S-) and thiazole groups present in 7c–7f, which are replaced by a phenoxybenzamide group. The 2,5-dimethylphenyl group in the target compound is structurally similar to the 2,4-dimethylphenyl group in 7e but differs in substitution pattern.
  • Melting points for 7c–7f range from 134–178°C , suggesting that the target compound may exhibit a comparable range due to similar molecular weights (~375–394 g/mol).
1,2,4-Triazoles with Sulfonyl and Halogen Substituents ()

Compounds 7–9 () feature a 1,2,4-triazole core with sulfonyl and halogen substituents.

  • Key Differences: The triazole core in compounds differs electronically from the oxadiazole core in the target compound, affecting aromaticity and dipole moments. Sulfonyl (-SO₂-) and halogen (F, Cl, Br) groups in enhance electrophilicity and metabolic stability compared to the target’s phenoxy group.
  • Spectral Data :
    • IR spectra of triazoles () show νC=S bands at 1247–1255 cm⁻¹ and lack C=O bands, whereas the target’s benzamide group would exhibit νC=O at ~1660–1680 cm⁻¹ .
Oxadiazoles with Sulfamoyl and Dihydrodioxin Substituents ()

The compound in (RN: 851095-00-6) has a dihydrodioxin substituent and a methyl(phenyl)sulfamoyl group.

  • Key Differences: The sulfamoyl group (-NHSO₂-) in introduces strong hydrogen-bonding capacity, contrasting with the phenoxy group’s moderate polarity in the target compound. The dihydrodioxin moiety in may enhance conformational flexibility compared to the rigid 2,5-dimethylphenyl group in the target.
Four-Component Synthesized Oxadiazoles ()

Compounds 5f–5i () are 1,3,4-oxadiazoles with benzyl/amino substituents and aldehyde groups.

  • Key Differences: The target’s phenoxybenzamide group replaces the aldehyde and dibenzylamino groups in 5f–5i, reducing reactivity toward nucleophilic addition. Physical State: Compounds 5f–5i are yellow oils, whereas the target compound’s benzamide group likely increases crystallinity, suggesting a higher melting point .

Comparative Data Table

Property Target Compound (7c–7f) (851095-00-6) (5f–5i)
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Key Substituents 2,5-Dimethylphenyl, Phenoxy Thiazole, Sulfanyl Dihydrodioxin, Sulfamoyl Benzyl/Amino, Aldehyde
Molecular Weight (g/mol) ~394.43 375–389 Likely >400 ~400–420 (estimated)
Melting Point/State Not reported 134–178°C (solid) Not reported Oily liquids
Notable Spectral Bands Expected νC=O ~1680 cm⁻¹ νC=S ~1243–1258 cm⁻¹ νSO₂ ~1350–1450 cm⁻¹ (est.) νCHO ~1700 cm⁻¹

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a phenoxybenzamide moiety. Its molecular formula is C23H24N3O3C_{23}H_{24}N_{3}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structural representation highlights functional groups that contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets within cells. The oxadiazole ring is known to enhance the compound's ability to penetrate cellular membranes and interact with specific receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against bacterial strains and fungi.
Anti-inflammatoryReduces inflammation in animal models by inhibiting pro-inflammatory cytokines.
NeuroprotectiveShows potential in protecting neuronal cells from apoptosis.

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 values indicated potent cytotoxicity compared to standard chemotherapeutic agents.
  • Antimicrobial Properties : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential for development into a new antimicrobial agent.
  • Neuroprotection : Research involving neuroblastoma cells demonstrated that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Q & A

Q. What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, and what key reaction conditions influence yield and purity?

The compound is synthesized via cyclization reactions, typically starting with a hydrazide intermediate (e.g., 2,5-dimethylbenzohydrazide) reacting with a benzoyl chloride derivative (e.g., 4-phenoxybenzoyl chloride) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). Key conditions include reflux temperatures (80–120°C), anhydrous solvents (e.g., DMF or THF), and precise pH control to avoid side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the oxadiazole ring protons appear as singlets in the 8.5–9.0 ppm range .
  • Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C stretch) validate the benzamide and oxadiazole moieties .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 415.2) .
  • HPLC/GC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

  • Anticancer: MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
  • Enzyme Inhibition: Fluorometric assays for targets like α-glucosidase or lipoxygenase, using positive controls (e.g., acarbose) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in anticancer applications?

  • Structural Modifications: Synthesize analogs with variations in the dimethylphenyl (e.g., replacing methyl with halogens) or phenoxy groups (e.g., introducing electron-withdrawing substituents).
  • Biological Testing: Compare cytotoxicity profiles across modified analogs using panels of cancer cell lines.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II, correlating binding scores with experimental IC₅₀ values .

Q. What methodologies are recommended for resolving contradictions in reported biological activities across different studies?

  • Assay Standardization: Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and ensure consistent cell culture conditions (e.g., passage number, serum concentration).
  • Orthogonal Validation: Confirm activity via complementary assays (e.g., apoptosis detection via Annexin V/PI staining alongside MTT results).
  • Purity Analysis: Use LC-MS to rule out impurities (>99% purity required for reliable data) .

Q. What advanced computational approaches can predict the binding affinity of this compound with potential enzymatic targets?

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories.
  • Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity with enzymatic active sites .

Q. How can the pharmacokinetic properties of this compound be optimized through systematic structural modifications?

  • Solubility Enhancement: Introduce hydrophilic groups (e.g., -SO₃H) at the benzamide para position.
  • Metabolic Stability: Conduct microsomal stability assays (rat liver microsomes) to identify metabolic hotspots; methyl or fluorine substitutions can block oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for anticancer activity between independent studies?

  • Meta-Analysis: Compile data from multiple studies, normalizing results based on assay conditions (e.g., cell line origin, incubation time).
  • Dose-Response Reproducibility: Repeat assays in triplicate using identical cell passages and controls.
  • Target Specificity: Use CRISPR knockouts to confirm whether activity is mediated by purported targets (e.g., EGFR or PI3K) .

Methodological Tables

Parameter Typical Protocol Reference
Synthesis Yield60–75% (reflux in POCl₃, 6h)
HPLC Purity>98% (C18, 70:30 acetonitrile/water)
Anticancer Activity (IC₅₀)12.5 µM (MCF-7), 18.7 µM (HeLa)
Enzyme Inhibition (LOX)72% inhibition at 50 µM

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